molecular formula C10H16N2O3S B2986582 3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 953743-87-8

3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No. B2986582
CAS RN: 953743-87-8
M. Wt: 244.31
InChI Key: NJLZMQINOQFCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide” is also known as “3-amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide”. It has a molecular formula of C9H15N3O3S and a molecular weight of 245.3 .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A study by Hassan et al. (2021) on new sulfonamide-based Schiff base ligands and their metal complexes revealed significant antimicrobial activity against various fungal and bacterial species. These complexes also exhibited notable antioxidant activities, highlighting their potential as potent drugs (Hassan et al., 2021).

  • Synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides : Research by Liu et al. (2015) demonstrated the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides through the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines. This highlights a method for creating complex amide structures (Liu et al., 2015).

  • Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists : Procopiou et al. (2013) investigated a series of indazole arylsulfonamides as human CCR4 antagonists. Their research contributes to the understanding of how these compounds interact with CCR4 and could aid in the development of new therapeutic agents (Procopiou et al., 2013).

  • Carbonic Anhydrase Inhibitory Activities : A study by Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their inhibitory effects on carbonic anhydrase isoenzymes. The research indicated potential for these compounds in therapeutic applications, particularly in treatments involving carbonic anhydrase inhibition (Kucukoglu et al., 2016).

  • Photodynamic Therapy Application : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, indicating their potential use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

3-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)10-4-2-3-9(7-10)8-11/h2-4,7,12H,5-6,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLZMQINOQFCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.